2-Bromo-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-Bromo-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 2, a methyl group at position 6, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Bromo-6-methylpyrimidin-4(3H)-one involves the bromination of 6-methylpyrimidin-4(3H)-one. The reaction typically uses bromine or a brominating agent such as phosphorus tribromide (PBr3) in an appropriate solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
For example, a typical procedure might involve dissolving 6-methylpyrimidin-4(3H)-one in acetonitrile, followed by the addition of phosphorus tribromide. The reaction mixture is then heated to a specific temperature (e.g., 80°C) and stirred for a certain period (e.g., 2 hours) under an inert atmosphere. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 2 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at position 4 can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-methylpyrimidin-4(3H)-one, while reduction of the keto group can produce 2-bromo-6-methylpyrimidin-4-ol.
Scientific Research Applications
2-Bromo-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidin-4(3H)-one: Similar to 2-Bromo-6-methylpyrimidin-4(3H)-one but with a chlorine atom instead of bromine.
2-Iodo-6-methylpyrimidin-4(3H)-one: Contains an iodine atom at position 2.
2-Fluoro-6-methylpyrimidin-4(3H)-one: Contains a fluorine atom at position 2.
Comparison
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine is larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWAXWALGQJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856983 |
Source
|
Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252566-49-7 |
Source
|
Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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